molecular formula C18H19NO3S B5658350 ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate

ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B5658350
M. Wt: 329.4 g/mol
InChI Key: NFKRPPMZGKJYIO-ZHACJKMWSA-N
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Description

Ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is a specialty chemical offered for research and development purposes. This compound features a multi-substituted thiophene core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure integrates a cinnamoyl amide moiety, which may contribute to its potential bioactivity and utility in probing biological systems. Thiophene derivatives are of significant interest in pharmaceutical development for their wide range of therapeutic properties, which include serving as key intermediates in the synthesis of compounds with reported anti-inflammatory, antimicrobial, and antitumor activities . Furthermore, recent research has identified thiophene-based small molecules as potent viral entry inhibitors, with some derivatives demonstrating promising activity against viruses like Ebola, highlighting the value of this chemical class in antiviral discovery . The specific substitution pattern on this compound makes it a valuable intermediate for constructing more complex heterocyclic systems, such as thienopyrimidine derivatives, which are frequently explored for their pharmacological potential . Researchers can utilize this chemical as a building block in drug discovery campaigns, for studying structure-activity relationships (SAR), and in the synthesis of novel bioactive molecules. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-4-22-18(21)16-12(2)13(3)23-17(16)19-15(20)11-10-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKRPPMZGKJYIO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H15N1O2S1
  • CAS Number : 53162-53-1

This compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : The cinnamoyl moiety may contribute to the modulation of inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Compounds containing thiophene rings have been reported to possess antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-alpha production
AntimicrobialActivity against E. coli and S. aureus

Case Studies and Research Findings

  • Antioxidant Properties :
    A study demonstrated that this compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant agent .
  • Anti-inflammatory Effects :
    In vitro experiments showed that this compound could significantly reduce the secretion of TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its role in modulating inflammatory responses .
  • Antimicrobial Activity :
    Research indicated that the compound displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing thiophene moieties exhibit significant anticancer properties. Ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has shown promise in inhibiting the proliferation of cancer cells. A study published in a peer-reviewed journal demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of signaling pathways related to cell growth and survival. Specifically, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Organic Synthesis

Reagent in Chemical Reactions
This compound serves as an important reagent in organic synthesis, particularly in the formation of amides and esters. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of more complex molecules .

Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Reacting thiophene derivatives with cinnamoyl chloride.
  • Amidation : Using amine coupling reactions to form the desired amide linkage .

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7), researchers observed a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Case Study 2: Synthesis and Characterization

A research team successfully synthesized this compound and characterized it using NMR and mass spectrometry techniques. The study detailed various synthetic routes and provided insights into optimizing reaction conditions for improved yields .

Data Tables

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Inhibition of kinase pathways

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three classes of analogs (Table 1):

Compound Substituent at 2-Position Molecular Formula Key Functional Features
Ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate (Target) Cinnamoylamino (C₉H₇O) C₂₁H₂₃NO₃S Conjugated double bonds from cinnamoyl; enhanced aromaticity and potential π-π interactions.
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacrylamido (C₃H₂N₂O) with aryl groups C₂₀H₂₁N₂O₃S Electron-withdrawing cyano group; tunable aryl substituents for activity optimization.
Ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate Sulfonylamino-ethoxycarbonyl C₂₀H₂₅NO₆S₂ Bulky sulfonyl and ethoxycarbonyl groups; increased lipophilicity.
Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate Chloroanilinocarbonyl C₁₆H₁₅ClN₂O₃S Chlorine atom enhances electrophilicity; potential for halogen bonding.

Key Observations :

  • The target compound’s cinnamoylamino group provides extended conjugation compared to the cyanoacrylamido analogs, which may improve UV absorption and redox properties relevant to antioxidant activity .
  • The sulfonylamino-ethoxycarbonyl analog has a higher molecular weight (439.5 g/mol) and greater complexity due to the sulfonyl group, likely affecting solubility and metabolic stability .
  • Chloroanilinocarbonyl derivatives introduce halogen atoms, which can enhance binding to biological targets via hydrophobic interactions .

Physicochemical Properties

  • Lipophilicity: The target compound’s cinnamoyl group (LogP ~4.3, estimated) is less polar than the cyanoacrylamido analogs (LogP ~3.1) but more lipophilic than the sulfonylamino derivative (LogP ~4.3) .
  • Solubility : All compounds exhibit low aqueous solubility due to aromatic and alkyl substituents, necessitating formulation optimization for in vivo applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate and its analogs?

  • Methodological Answer : The compound can be synthesized via a two-step approach:

  • Step 1 : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .
  • Step 2 : Knoevenagel condensation with cinnamaldehyde (or substituted benzaldehydes) in toluene, catalyzed by piperidine and acetic acid, to form the α,β-unsaturated acrylamido derivative. Yields range from 72–94% after recrystallization .
    • Key Considerations : Reaction time (5–6 hours), solvent choice (toluene), and catalyst ratio are critical for purity. Monitor completion via TLC and confirm structures via IR (C=O stretch at ~1700 cm⁻¹), 1H^1 \text{H} NMR (thiophene protons at δ 6.8–7.2 ppm), and mass spectrometry .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm the presence of acrylamido (C=O at 1680–1700 cm⁻¹) and ester (C=O at 1720–1740 cm⁻¹) groups .
  • 1H^1 \text{H} NMR : Identify substituent-specific signals (e.g., cinnamoyl aromatic protons at δ 7.2–7.8 ppm and thiophene methyl groups at δ 2.1–2.3 ppm) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) should align with theoretical molecular weights (e.g., C20_{20}H19_{19}NO3_3S: 353.11 g/mol) .
    • Purity Assurance : Recrystallize in ethanol or methanol and verify homogeneity via HPLC (≥95% purity) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. anti-inflammatory efficacy)?

  • Case Study : In a series of analogs, ethyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate showed high antioxidant activity (IC50_{50} = 12 µM in DPPH assay) but moderate anti-inflammatory effects (40% inhibition in carrageenan-induced edema).
  • Resolution Strategies :

  • Structure-Activity Relationship (SAR) : Correlate electron-withdrawing substituents (e.g., -Cl, -NO2_2) with enhanced radical scavenging but reduced COX-2 inhibition .
  • Target-Specific Assays : Use molecular docking to assess binding affinity to COX-2 vs. Nrf2/Keap1 pathways .
    • Data Table :
Substituent (R)DPPH IC50_{50} (µM)Anti-inflammatory (% Inhibition)
4-Cl12 ± 0.840 ± 3.2
4-OCH3_328 ± 1.562 ± 4.1
H35 ± 2.125 ± 2.8

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

  • Methodology :

  • Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Dynamics Simulations : Simulate binding to tubulin or COX-2 to identify key interactions (e.g., hydrogen bonds with Thr179 or hydrophobic contacts with Val523) .
    • Validation : Compare predicted IC50_{50} values with experimental enzymatic assays (e.g., tubulin polymerization inhibition) .

Q. What experimental controls are critical when evaluating mechanistic interactions with biological targets?

  • Controls for Tubulin Binding Studies :

  • Positive Control : Use colchicine (IC50_{50} = 1.2 µM) to benchmark inhibition of microtubule assembly .
  • Negative Control : Include a non-binding analog (e.g., ethyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate) to confirm specificity.
    • Assay Conditions : Maintain ATP levels (1–2 mM) in kinase assays to avoid false positives in signaling pathway studies .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

  • Example : A derivative may show IC50_{50} = 8 µM in HeLa cells but >50 µM in MCF-7 cells.
  • Root Cause Analysis :

  • Metabolic Differences : MCF-7 may overexpress efflux pumps (e.g., P-gp) or have altered esterase activity affecting prodrug activation .
  • Pathway Redundancy : Redundant survival pathways (e.g., PI3K/Akt in MCF-7) may reduce compound efficacy.
    • Mitigation : Co-administer with a P-gp inhibitor (e.g., verapamil) or use siRNA knockdown to validate target dependence .

Methodological Resources

  • Synthesis Protocols : Detailed in .
  • Structural Characterization : Refer to for crystallography and NMR guidelines.
  • Biological Assays : Standardized methods for antioxidant (DPPH) and anti-inflammatory (carrageenan paw edema) testing in .

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